3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with chloro, ethoxy, fluorophenyl, and benzotriazolyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Benzamide Core: : The initial step involves the reaction of 3-chloro-4-ethoxybenzoic acid with an appropriate amine, such as 2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazole-5-amine, under coupling conditions. This reaction is often facilitated by coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable solvent like dichloromethane .
-
Purification and Isolation: : The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce the corresponding carboxylic acid and amine .
Scientific Research Applications
3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide
- 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide
- 3-chloro-4-ethoxy-N-[(4-fluorophenyl)methyl]benzamide
Uniqueness
3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazolyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that lack this functional group .
Properties
Molecular Formula |
C22H18ClFN4O2 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
3-chloro-4-ethoxy-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C22H18ClFN4O2/c1-3-30-21-9-4-14(11-17(21)23)22(29)25-18-12-20-19(10-13(18)2)26-28(27-20)16-7-5-15(24)6-8-16/h4-12H,3H2,1-2H3,(H,25,29) |
InChI Key |
XRWPWAUFXPHHFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.